

Application Note: Quantification of -FK-506 in Fermentation Broth

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Compound of Interest

Compound Name: *delta23-FK-506*

CAS No.: 104987-16-8

Cat. No.: B1147500

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-FK-506 (Tacrolimus Diene; 23,24-Anhydrotacrolimus) Matrix: Streptomyces tsukubaensis Fermentation Broth^{[1][2]}

Executive Summary

This application note details a robust protocol for the extraction and quantification of

-FK-506, a critical dehydration impurity of the immunosuppressant Tacrolimus (FK-506), directly from fermentation broth.^{[1][2]} -FK-506 (CAS# 104987-16-8) typically arises via metabolic shunting or downstream processing stress (acid/heat-catalyzed dehydration).^{[1][2]} Because FK-506 exists as slowly interconverting rotamers, standard HPLC at ambient temperature yields split peaks, complicating the resolution of closely eluting impurities like

-FK-506.^{[1][2]} This guide utilizes high-temperature LC (HT-LC) to coalesce rotamers, ensuring precise integration of the impurity while maintaining a "cold-chain" extraction workflow to prevent artifactual degradation during sample preparation.^{[1][2]}

Chemical Basis & Challenges^{[1][2]}

The Analyte

- Target:

-FK-506 (Tacrolimus Diene).^{[1][2]}

- Parent: Tacrolimus (C

H

NO

, MW 804.02).[1][2]

- Impurity Difference: Loss of water at C23-C24, creating a conjugated diene system.
- Hydrophobicity: The

variant is more hydrophobic than the parent, typically eluting after FK-506 on Reverse Phase (RP) columns.[1][2]

The Rotamer Challenge

FK-506 contains a pipercolic acid moiety that undergoes cis-trans isomerization.[1][2] At room temperature (25°C), the interconversion rate is slow on the chromatographic timescale, resulting in peak broadening or splitting (approx. 2:1 ratio).[1][2]

- Solution: The column must be heated to 50°C–60°C. Thermal energy accelerates isomerization beyond the chromatographic timescale, merging the rotamers into a single, sharp peak.

Matrix Interference

Fermentation broth contains mycelia (intracellular product), media lipids, and proteins.[1][2] Direct injection ruins columns.

- Solution: Solvent-assisted lysis (Acetonitrile/Methanol) followed by Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2]

Experimental Protocol

Reagents & Equipment

- System: HPLC with UV detector (210 nm) or LC-MS/MS (Triple Quad).
- Column: C18 Phase (e.g., Waters Symmetry or Agilent Zorbax SB-C18), 4.6 × 150 mm, 3.5 μm or 5 μm.[1][2]

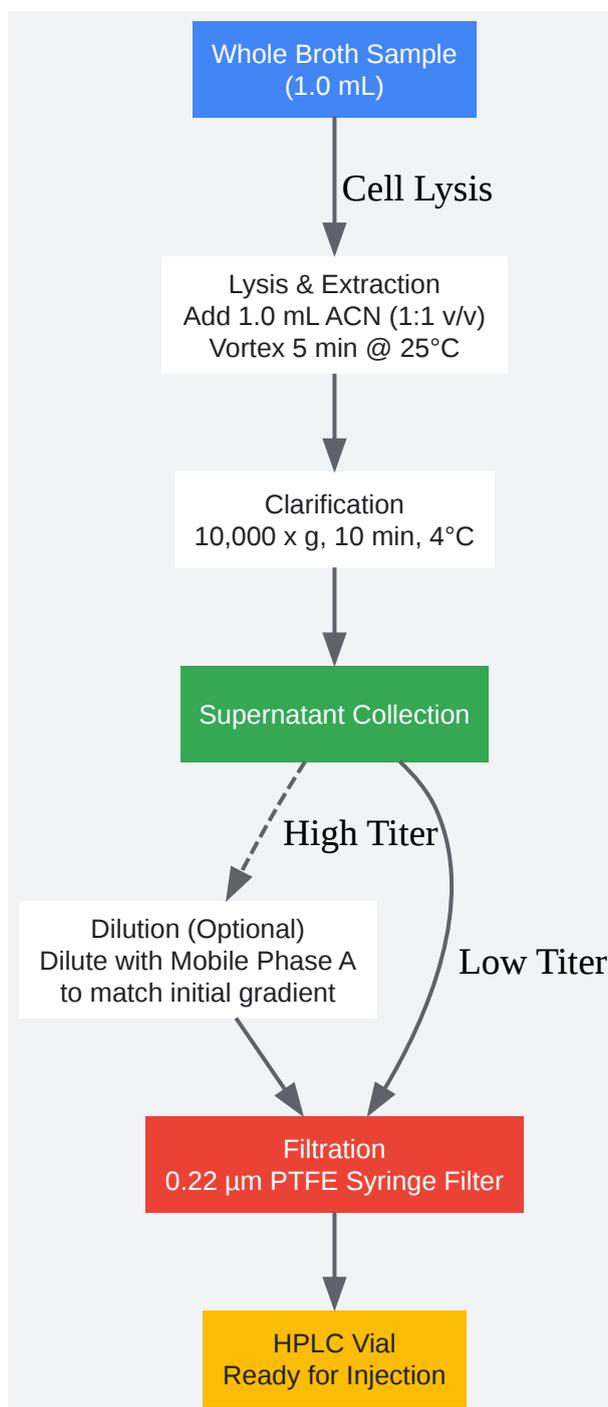
- Solvents: HPLC-grade Acetonitrile (ACN), Ammonium Acetate, Phosphoric Acid.[1][2]
- Standards: Authentic FK-506 and
-FK-506 (Tacrolimus Diene) reference standards.

Sample Preparation (Cold-Chain Extraction)

Objective: Extract intracellular macrolides without inducing thermal degradation (conversion of FK-506 to

-FK-506).

Workflow Visualization:



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Figure 1: Cold-chain extraction workflow designed to minimize artifactual dehydration of Tacrolimus.

Detailed Steps:

- Aliquot: Transfer 1.0 mL of whole fermentation broth into a 15 mL centrifuge tube.
- Lysis: Add 1.0 mL of Acetonitrile. (The 1:1 organic solvent ratio lyses the Streptomyces mycelia, releasing intracellular FK-506).[1][2]
- Agitation: Vortex vigorously for 5 minutes. Note: Do not use ultrasonic baths if temperature cannot be strictly controlled <30°C.[2]
- Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
- Filtration: Filter the supernatant through a 0.22 µm PTFE filter.
- Storage: Analyze immediately or store at -20°C.

Chromatographic Conditions (HT-HPLC)

Parameter	Setting / Description
Column Temp	60°C (Critical for Rotamer Coalescence)
Flow Rate	1.0 mL/min
Injection Vol	20 µL
Detection	UV @ 210 nm (Reference) or 214 nm
Mobile Phase A	Water + 0.1% Phosphoric Acid (pH ~2.[1][2]5)
Mobile Phase B	Acetonitrile

Gradient Profile:

- 0-2 min: 50% B (Isocratic hold)[1][2]
- 2-15 min: 50%
80% B (Linear Gradient)
- 15-20 min: 80% B (Wash)[1][2]
- 20-21 min: 80%

50% B [\[1\]](#)[\[2\]](#)

- 21-25 min: 50% B (Re-equilibration)

Retention Logic:

- FK-506: Elutes approx. 12-13 min. [\[1\]](#)[\[2\]](#)
- -FK-506: Elutes approx. 14-15 min (More hydrophobic). [\[1\]](#)[\[2\]](#)

Validation & Quality Control

System Suitability

Before running samples, ensure the column temperature is stable at 60°C for at least 30 minutes.

- Acceptance Criteria:
 - FK-506 Tailing Factor: < 1.5 (Indicates successful rotamer merger). [\[1\]](#)[\[2\]](#)
 - Resolution (

) between FK-506 and

-FK-506: > 1.5.

Linearity & Recovery

- Linearity: Prepare a mixed standard curve (FK-506: 10–500 µg/mL;

-FK-506: 0.5–50 µg/mL). [\[1\]](#)[\[2\]](#)

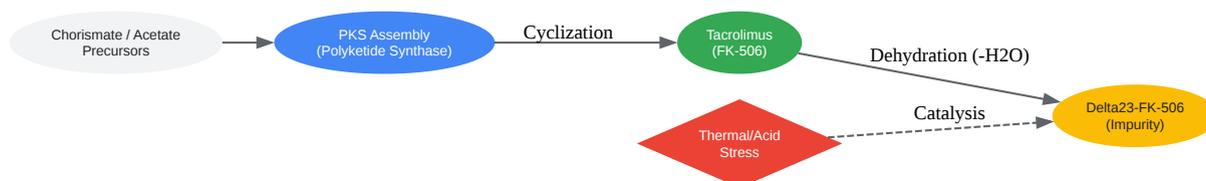
should be > 0.995.
- Recovery: Spike blank broth (prior to fermentation or early stage) with known impurity amounts. [\[1\]](#)[\[2\]](#) Recovery must be 85–115%.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Split Peaks / Shoulders	Column temperature too low.	Increase oven temp to 60°C. Ensure pre-heater is active.
High Artifacts	Acidic extraction or heat during prep.[1][2]	Ensure extraction is performed at room temp or 4°C. Avoid acidification of extraction solvent.
Broad Peaks	Dead volume or old column.	Replace guard column. Check fittings.
Drifting Retention	Temperature fluctuation.	Thermostat the column compartment.[3]

Biological Context & Pathway

Understanding where the impurity originates helps in upstream process control.



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Figure 2: Formation pathway of

-FK-506 via dehydration of the parent molecule.[1][2]

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